Scaffold Differentiation: 1,4-Benzoxazepine Core vs. 1,4-Benzoxazepinone Core in hMAO-B Inhibition
Compounds built on the tetrahydrobenzo[f][1,4]oxazepine core demonstrate superior hMAO-B inhibitory potency and selectivity compared to the clinical benchmark safinamide [1]. While this specific compound is the unsubstituted core, its structural class serves as a direct template for achieving enhanced efficacy. The most potent analogs, ZM24 and ZM26, exhibit significantly improved enzyme inhibition relative to safinamide, validating the core's potential.
| Evidence Dimension | hMAO-B Inhibition Efficacy and Isoform Selectivity |
|---|---|
| Target Compound Data | Structural Class (Tetrahydrobenzo[f][1,4]oxazepine core) is associated with compounds demonstrating enzyme efficacy and isoform selectivity that far exceed safinamide. |
| Comparator Or Baseline | Safinamide (approved second-generation hMAO-B inhibitor) |
| Quantified Difference | Efficacy and selectivity reported to 'far exceed' safinamide (quantified IC50 values not reported in abstract for ZM24/ZM26 vs safinamide in this source). |
| Conditions | In vitro hMAO-B enzyme inhibition assay (Source: Zhou et al., 2025, Abstract). |
Why This Matters
This data validates the 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine scaffold as a superior starting point for next-generation hMAO-B inhibitors, justifying its procurement for Parkinson's disease research over scaffolds based on safinamide.
- [1] Zhou, M., et al. (2025). Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core. European Journal of Medicinal Chemistry, In Press. View Source
